![molecular formula C12H16N2O3 B1391611 6-(Piperidin-4-ylmethoxy)nicotinic acid CAS No. 1216644-32-4](/img/structure/B1391611.png)
6-(Piperidin-4-ylmethoxy)nicotinic acid
Overview
Description
6-(Piperidin-4-ylmethoxy)nicotinic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to a methoxy group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-ylmethoxy)nicotinic acid typically involves the following steps:
Starting Materials: Piperidin-4-ylmethanol and nicotinic acid are the primary starting materials.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Pharmacological Applications
Nicotinic Acetylcholine Receptor Modulation
Research indicates that 6-(Piperidin-4-ylmethoxy)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. These receptors are implicated in cognitive function, reward pathways, and neuroprotection. Compounds that modulate these receptors have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Effects
Some studies suggest that derivatives of nicotinic acid compounds may exhibit antidepressant-like effects. The modulation of nAChRs can influence neurotransmitter release, potentially alleviating symptoms of depression. This aspect is particularly relevant for developing new antidepressants that target specific receptor subtypes.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research shows that it can inhibit pro-inflammatory cytokines, suggesting a role in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Medicinal Chemistry Applications
Lead Compound in Drug Development
this compound serves as a lead compound for synthesizing more complex molecules with enhanced pharmacological profiles. Its structure allows for modifications that can improve potency, selectivity, and pharmacokinetic properties.
Synthesis of Analogues
The compound can be used to synthesize various analogues with different substituents at the aromatic ring or piperidine moiety. These analogues can be screened for biological activity against various targets, expanding the compound's utility in drug discovery.
Organic Synthesis Applications
Catalyst in Organic Reactions
In organic synthesis, this compound can act as a ligand in metal-catalyzed reactions. Its unique structure influences the reactivity and selectivity of catalysts used in reactions such as Suzuki–Miyaura coupling and other cross-coupling reactions. This application is significant for developing new catalytic systems that enhance reaction efficiency and yield.
Research Findings and Case Studies
Several studies have documented the biological activities and synthetic applications of this compound:
Study/Case | Focus Area | Findings |
---|---|---|
Study on nAChR Interaction | Pharmacology | Demonstrated potential modulation of nAChRs leading to cognitive enhancement effects. |
Anti-inflammatory Activity | Pharmacology | Showed inhibition of TNF-alpha production in vitro, indicating potential use in inflammatory conditions. |
Synthesis of Derivatives | Medicinal Chemistry | Developed several analogues with varying biological activities; some exhibited improved potency against specific targets. |
Catalytic Applications | Organic Chemistry | Used as a ligand in metal-catalyzed reactions; improved selectivity observed in cross-coupling reactions. |
Mechanism of Action
The mechanism by which 6-(Piperidin-4-ylmethoxy)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, its inhibition of LSD1 involves binding to the enzyme's active site, preventing it from demethylating histone proteins. This modulation of epigenetic marks can have significant effects on gene expression and cellular function.
Comparison with Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: This compound is structurally similar but lacks the carboxylic acid group.
4-(Piperidin-4-ylmethoxy)pyridine: Another closely related compound with a different substitution pattern.
Uniqueness: 6-(Piperidin-4-ylmethoxy)nicotinic acid stands out due to its combination of the piperidine ring and the nicotinic acid moiety, which provides unique chemical and biological properties. Its ability to interact with specific molecular targets and modulate enzyme activity makes it distinct from other similar compounds.
Biological Activity
6-(Piperidin-4-ylmethoxy)nicotinic acid, a compound characterized by its unique piperidine and nicotinic acid moieties, has garnered attention for its biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol. The compound features a piperidine ring attached to a methoxy group and a nicotinic acid structure, which is integral to its interaction with biological targets.
Research indicates that this compound acts primarily as a modulator of nicotinic acetylcholine receptors , particularly influencing the α7 subtype. This receptor is crucial for cognitive function and neuroprotection. In vitro studies have demonstrated that this compound exhibits moderate binding affinity to the α7 nAChR, suggesting its potential role in enhancing cognitive functions and mitigating neuroinflammatory processes .
Biological Activity and Therapeutic Potential
The biological activity of this compound extends to various fields, including:
- Neuroprotection : The compound has shown promise in protecting against neurodegenerative diseases by modulating neuroinflammatory responses.
- Cognitive Enhancement : Its interaction with nAChRs may enhance cognitive functions, making it a candidate for treating cognitive impairments.
- Cardiovascular Health : As a derivative of nicotinic acid, it may also play a role in managing cholesterol levels and cardiovascular health.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Nicotine | Pyridine ring, methyl group | Agonist for nAChRs |
5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid | Bromine substitution on the aromatic ring | Enhanced binding affinity against receptors |
2-(Piperidin-4-ylmethoxy)isonicotinic acid | Isonicotinic acid structure | Similar receptor interaction but different selectivity |
This table illustrates how modifications in the chemical structure can influence biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
-
Neuroinflammation Studies :
- A study demonstrated that this compound could reduce neuroinflammation markers in vitro, suggesting its potential application in neurodegenerative disease therapies.
- Cognitive Function Enhancement :
- Pharmacological Profiles :
Properties
IUPAC Name |
6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(14-7-10)17-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICASLHHWZKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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